Naamidine G

Description

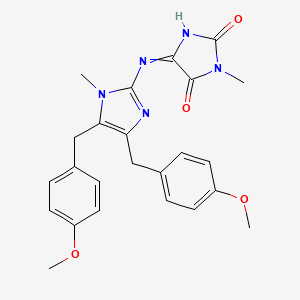

Structure

3D Structure

Properties

CAS No. |

171784-01-3 |

|---|---|

Molecular Formula |

C24H25N5O4 |

Molecular Weight |

447.5 g/mol |

IUPAC Name |

5-[4,5-bis[(4-methoxyphenyl)methyl]-1-methylimidazol-2-yl]imino-3-methylimidazolidine-2,4-dione |

InChI |

InChI=1S/C24H25N5O4/c1-28-20(14-16-7-11-18(33-4)12-8-16)19(13-15-5-9-17(32-3)10-6-15)25-23(28)26-21-22(30)29(2)24(31)27-21/h5-12H,13-14H2,1-4H3,(H,25,26,27,31) |

InChI Key |

ODJQUXDOPVQPQZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(N=C1N=C2C(=O)N(C(=O)N2)C)CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)OC |

Origin of Product |

United States |

Isolation and Biosynthetic Considerations of Naamidine G

Natural Occurrence and Marine Sponge Source Organisms

Naamidine G is a secondary metabolite found in specific marine invertebrates. Its isolation has been documented from calcareous sponges, which are known for producing a diverse array of imidazole-based alkaloids.

The primary sources of this compound and related compounds are marine sponges belonging to the class Calcarea. Notably, the species Leucetta chagosensis has been a significant source for the isolation of these alkaloids. chemspider.com This bright yellow sponge is a prolific producer of various imidazole (B134444) alkaloids, including this compound (also referred to as Naamine (B1248366) G in chemical literature). chemspider.comnih.gov Chemical investigations of L. chagosensis collected from different regions have consistently yielded a variety of naamidine-type compounds. researchgate.net

Another genus implicated in the production of similar imidazole alkaloids is Pericharax. The sponge Pericharax heteroraphis has been chemically investigated and found to contain a range of 2-aminoimidazole alkaloids, further establishing this group of sponges as a key source of these marine natural products. nih.govnih.gov The study of these organisms is crucial for understanding the natural production and chemical diversity of the naamidine family.

Table 1: Marine Sponge Sources of Naamidine-Type Alkaloids

| Sponge Genus | Specific Species | Key Alkaloid Types Isolated |

| Leucetta | Leucetta chagosensis | This compound, Naamidine H, Naamine F, Kealiinines |

| Pericharax | Pericharax heteroraphis | Naamidine J, Preclathridine-A, Leucettamine-B |

The marine sponges that produce this compound and its analogs inhabit specific marine environments. Leucetta chagosensis has a wide distribution throughout the Indo-Pacific region. It is commonly found in the coastal waters of the Indian Ocean, including the Red Sea, and extends into the western Pacific Ocean. nih.gov This species typically resides in shaded habitats within coral reef ecosystems.

Pericharax heteroraphis is also found in the Indo-Pacific, with collection sites reported in the South China Sea and the waters around Indonesia. nih.gov The geographical location of these sponges can influence their chemical profiles, leading to variations in the types and quantities of secondary metabolites produced.

Proposed Biosynthetic Pathways of Naamidine-Type Alkaloids

While the complete biosynthetic pathway for this compound has not been fully elucidated, scientific inquiry into related imidazole and pyrrole-imidazole alkaloids provides a strong basis for hypothesized pathways. The biosynthesis of these complex molecules is believed to start from basic amino acid precursors, which undergo a series of enzymatic transformations to form the characteristic 2-aminoimidazole scaffold and its appended functionalities.

The core structure of naamidine-type alkaloids strongly suggests an origin from amino acid metabolism. rsc.orgwhiterose.ac.uk The 2-aminoimidazole ring is widely proposed to be derived from the amino acid arginine or a related precursor like homoarginine. nih.govnih.govmdpi.com The guanidino group of arginine is the logical precursor for the C2-amino group and one of the ring nitrogens of the imidazole core.

The benzyl (B1604629) groups attached to the imidazole core of this compound are likely derived from aromatic amino acids, such as tyrosine or phenylalanine . These primary metabolites would undergo enzymatic modifications before being incorporated into the final alkaloid structure. The biosynthesis would therefore involve a convergent pathway where precursors for the imidazole ring and the side chains are synthesized separately and then joined.

Key hypothesized enzymatic transformations include:

Decarboxylation and oxidation of amino acid precursors.

Cyclization of an arginine derivative to form the 2-aminoimidazole ring.

Condensation reactions to attach the benzyl side chains to the imidazole core.

The formation of the 2-aminoimidazole core is a critical step in the biosynthesis of naamidine-type alkaloids. The proposed mechanism centers on the intramolecular cyclization of an arginine-derived precursor. nih.gov It is hypothesized that an enzyme, possibly a cyclase or a related synthetase, catalyzes the attack of an amine group onto a carbonyl or imine carbon within the precursor molecule. This reaction would form the five-membered imidazole ring.

The guanidino group of the arginine precursor is essential to this process, providing the necessary nitrogen atoms and the exocyclic amino group at the C2 position, which is the defining feature of this alkaloid class. nih.gov While the specific enzymes responsible for this transformation in Leucetta sponges have not yet been identified, the chemistry is analogous to other known enzymatic formations of heterocyclic rings in natural product biosynthesis. rsc.org

Elucidation and Confirmation of Naamidine G Chemical Structure

Advanced Spectroscopic Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in mapping the proton and carbon framework of Naamidine G. ird.fr Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), scientists were able to trace the connectivity of atoms within the molecule. google.comnih.govlibretexts.org

For instance, the ¹H-NMR spectrum revealed characteristic signals for the aromatic protons of the benzyl (B1604629) moieties, while the ¹³C-NMR and DEPT (Distortionless Enhancement by Polarization Transfer) spectra accounted for all the carbon atoms, including methyl, methylene, methine, and quaternary carbons. nih.gov Specifically, the presence of a 4-methoxybenzyl group in this compound was inferred from the ¹H-NMR signal at δ 3.75 (a singlet) coupled to a quartet at δ 55.27 ppm in the ¹³C-NMR spectrum. ird.fr These NMR techniques, by detecting the spin-spin coupling between adjacent nuclei, provide a detailed blueprint of the molecule's covalent structure. libretexts.orgebsco.com

Table 1: Selected NMR Data for this compound

| Atom/Group | ¹H-NMR Chemical Shift (δ ppm) | ¹³C-NMR Chemical Shift (δ ppm) |

| MeO-C(4') | 3.75 (s) | 55.27 (q) |

Data sourced from studies on this compound and its analogs. ird.fr

Mass spectrometry (MS) provided crucial information regarding the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) techniques, such as High-Resolution Electron Ionization Mass Spectrometry (HREIMS) or High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), were employed to determine the precise molecular formula. ird.frgoogle.com For this compound, HR-EI-MS established the composition as C₂₄H₂₅N₅O₄. ird.fr

Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure. miamioh.edulibretexts.org The way the molecule breaks apart upon ionization can help identify its constituent functional groups and substructures. biorxiv.org

While direct X-ray crystallography data for this compound itself is not extensively reported, the absolute configuration of closely related naamidines, such as naamidine A and naamidine J, has been unequivocally determined using this powerful technique. nih.govresearchgate.net Single-crystal X-ray diffraction analysis not only confirms the connectivity of atoms but also reveals their three-dimensional arrangement, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. researchgate.netnih.govmit.edu

For example, the X-ray analysis of naamidine A confirmed the position of the double bond between N3 and C20, a structural feature shared across the naamidine family, including this compound. nih.govresearchgate.net This technique provides the most definitive evidence for the absolute structure of a crystalline compound. researchgate.netnih.gov

Computational Chemistry Approaches for Structure Validation

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for validating and refining experimentally determined structures. wikipedia.orgnih.gov DFT calculations allow for the exploration of a molecule's potential energy surface to identify the most stable conformations and tautomeric forms. mdpi.com

In the case of the naamidine skeleton, different tautomeric forms are possible due to the arrangement of double bonds within the imidazole (B134444) and hydantoin (B18101) rings. nih.govresearchgate.net DFT calculations performed on related naamidines demonstrated that certain isomers are energetically more favorable than others. For instance, calculations on naamidine J showed that one of the three possible conjugation patterns was significantly higher in energy, indicating its thermodynamic instability. nih.gov This theoretical insight, which is applicable to this compound, helps to eliminate unlikely structural possibilities. nih.govresearchgate.net

Quantum chemical calculations provide a powerful means to differentiate between potential isomers by predicting their spectroscopic properties and relative energies. nih.govmdpi.comresearchgate.net By calculating properties such as NMR chemical shifts or Gibbs free energies for different possible structures of this compound, these theoretical values can be compared with the experimental data to identify the correct isomer. nih.govmdpi.com

For example, in the study of naamidine J, the calculated relative Gibbs free energies for three potential isomers were 0.0, 0.1, and 10.6 kcal/mol, respectively. nih.gov The significantly higher energy of the third isomer strongly suggested that its proposed structure was incorrect. nih.gov This approach, combining theoretical predictions with experimental observations, provides a robust framework for the accurate structural assignment of complex natural products like this compound. cqvip.comrsc.org

Resolution of Structural Ambiguities and Literature Revisions Pertaining to Conjugation Patterns

The structural elucidation of the naamidine family of marine alkaloids, including this compound, has been a subject of scientific scrutiny, leading to significant revisions in the understanding of their core structure. A critical point of ambiguity has been the precise conjugation pattern between the imidazole and hydantoin rings within the naamidine skeleton. nih.govresearchgate.net

Initial reports and subsequent studies in the literature presented conflicting representations of the double bond locations within this framework. nih.gov Specifically, for the broader naamidine class, three potential conjugation patterns were proposed, creating uncertainty about the true molecular architecture. nih.govresearchgate.net These structural discrepancies posed a significant challenge for the synthesis, biological evaluation, and drug design efforts related to these compounds. nih.gov

To address these inconsistencies, recent research has employed a combination of computational and experimental techniques to definitively establish the correct conjugation pattern. nih.govresearchgate.net While this compound itself was not the direct subject of single-crystal X-ray diffraction analysis in these pivotal studies, its structural confirmation is inferred from the comprehensive analysis of closely related analogues, Naamidine A and Naamidine J. nih.govresearchgate.net

Detailed Research Findings

The investigation into the correct isomeric form of the naamidine core involved a multi-faceted approach, combining density functional theory (DFT) calculations with single-crystal X-ray crystallography of key members of the naamidine family. nih.gov

Researchers synthesized Naamidine A, B, and G, and were successful in obtaining single crystals of Naamidine A and Naamidine J. nih.govresearchgate.net The crystallographic data for these compounds provided unequivocal evidence for the location of the double bonds. nih.gov

For instance, in the case of Naamidine J, three potential structures (NJ1, NJ2, and NJ3) were evaluated using DFT calculations. nih.gov The results, as summarized in the table below, indicated that NJ3 was thermodynamically unstable, effectively ruling it out as a viable structure. nih.gov

| Structure | Relative Gibbs Free Energy (kcal/mol) |

|---|---|

| NJ1 | 0.0 |

| NJ2 | 0.1 |

| NJ3 | 10.6 |

| Bond | Bond Length (Å) |

|---|---|

| N3–C20 | 1.27 |

| N5–C20 | 1.38 |

The shorter N3–C20 bond length is indicative of a double bond, confirming the conjugation pattern represented by the NJ1 structure. nih.govresearchgate.net Based on these comprehensive findings for Naamidine A and J, and the successful synthesis of this compound using methods consistent with this structural understanding, the scientific community has revised the accepted structure for the entire class of naamidine alkaloids. nih.govnih.gov It is now established that the double bond is located between the N3 and C20 atoms. nih.govresearchgate.net This resolution of structural ambiguity is crucial for the accurate representation of this compound and for guiding future research into its synthesis and biological properties.

The initial isolation of this compound from the calcareous sponge Leucetta sp. provided key spectroscopic data that is consistent with the revised structure. ird.fr High-resolution mass spectrometry established the molecular formula as C₂₄H₂₅N₅O₄. ird.fr The 1H and 13C NMR data, while not sufficient on their own to resolve the conjugation ambiguity, are in agreement with the now-confirmed structural framework. ird.fr Furthermore, the total synthesis of this compound has been accomplished, providing ultimate confirmation of its structure. nih.gov

| Position | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

|---|---|---|

| MeO-C(4') | 3.75 (s) | 55.27 |

The convergence of data from DFT calculations, single-crystal X-ray crystallography of closely related naamidines, and the total synthesis of this compound has provided a definitive and unambiguous assignment of its chemical structure, rectifying previous inconsistencies in the literature. nih.govresearchgate.netnih.gov

Synthetic Methodologies for Naamidine G and Analogues

Historical Developments in Naamidine G Total Synthesis

The journey towards the efficient synthesis of this compound has been marked by significant advancements in the construction and functionalization of the core imidazole (B134444) scaffold.

Early Methodologies for Imidazole Core Assembly (e.g., Sequential Metallization)

Early synthetic strategies for related 2-aminoimidazole alkaloids often relied on the sequential metallization of the imidazole ring. These methods, while foundational, were sometimes limited by low yields, harsh reaction conditions, or the need for complex starting materials, making them less suitable for the large-scale production of analogues for SAR studies. Current time information in Bangalore, IN.nih.gov The general approach involved the stepwise introduction of substituents onto the imidazole core, a process that demonstrated the feasibility of building up the complex substitution pattern found in the naamidine family of natural products. Current time information in Bangalore, IN.nih.gov

Evolution of Regioselective Synthesis Strategies

Recognizing the limitations of early methods, synthetic chemists focused on developing more controlled and regioselective approaches. A significant breakthrough came with the use of polyhalogenated imidazoles as versatile starting materials. nih.gov It was demonstrated that 4,5-dihaloimidazoles could be functionalized in a predictable and sequential manner. nih.gov This strategy allows for the selective introduction of substituents at the C5, C4, and C2 positions of the imidazole ring. rsc.org Typically, Grignard reagents are used for functionalization at the C4 and C5 positions, while organolithium reagents are employed for substitution at the C2 position. rsc.org This evolution towards regioselective synthesis, particularly through the controlled functionalization of pre-formed imidazole cores, has been a pivotal development in the synthesis of complex imidazole alkaloids like this compound. colab.wsnih.govresearchgate.net

Current State-of-the-Art Total Synthesis of this compound

Modern synthetic routes to this compound capitalize on the principles of regioselectivity, employing sophisticated transformations to achieve high efficiency and flexibility for analogue synthesis.

Key Synthetic Transformations and Reaction Sequences (e.g., Position-Selective Metalation-Benzylation)

A key strategy in the contemporary total synthesis of this compound involves a position-selective metalation-benzylation sequence starting from a protected 4,5-diiodoimidazole derivative. rsc.orgrsc.org This approach allows for the systematic and controlled installation of the two distinct benzyl (B1604629) fragments characteristic of this compound.

The synthesis often commences with an N-protected 4,5-diiodoimidazole. rsc.org A crucial step is the chemoselective halogen-magnesium exchange, which permits the selective installation of the benzyl groups at the C5 and C4 positions without the need to protect the more acidic C2 position. nih.gov Following the introduction of the benzyl sidechains, the C2 position is functionalized. This is typically achieved through lithiation at C2 with an organolithium reagent like n-butyllithium, followed by trapping the resulting organolithium species with an electrophile to introduce the 2-amino group precursor. nih.govrsc.org For instance, treatment with tosyl azide (B81097) (TsN₃) or trisyl azide installs an azide moiety, which can then be reduced to the primary amine via catalytic hydrogenation. nih.govrsc.org The final step to afford this compound involves the condensation of the 2-aminoimidazole intermediate with a suitable reagent, such as TMS-activated methyl parabanic acid, to form the hydantoin (B18101) ring. nih.gov

Strategies for Analog Preparation and Structure-Activity Relationship (SAR) Studies

The development of efficient total synthesis routes has been instrumental in enabling the preparation of a wide array of this compound analogues for structure-activity relationship (SAR) studies. nih.govmdpi.com These studies are crucial for identifying the structural features essential for biological activity and for optimizing lead compounds.

One key strategy for generating analogues involves modifying the substitution pattern on the benzyl rings. nih.govmdpi.com By employing different substituted benzyl bromides in the initial metalation-benzylation sequence, a variety of analogues with diverse electronic and steric properties on the aromatic rings can be synthesized. mdpi.com SAR studies have revealed that the position and nature of substituents, such as methoxy (B1213986) and hydroxyl groups, on the aromatic rings are critical for biological activity. nih.govmdpi.com

Another important avenue for SAR exploration is the modification of the 2-amino group and the hydantoin moiety. nih.govmdpi.com Derivatization of the 2-amino group through reactions like acetylation and reductive amination has been explored. nih.govmdpi.com These studies have indicated that modifications at this position can significantly impact biological activity, with some derivatizations leading to decreased activity. nih.govmdpi.com

Analog Synthesis and Chemical Derivatization

The flexible synthetic strategies developed for this compound have been successfully applied to the synthesis of a range of analogues and derivatives. For example, a variety of naamine (B1248366) and naamidine analogues have been prepared to investigate their potential as antiviral and antifungal agents. nih.govmdpi.com

The synthesis of these analogues often follows the established route for the natural product, with variations in the starting materials to introduce the desired structural modifications. For instance, different aminoketone precursors can be cyclized with cyanamide (B42294) to generate a library of 2-aminoimidazole cores with diverse substitution patterns. nih.govmdpi.com Subsequent condensation with the appropriate side chain precursors yields the final naamidine analogues. nih.govmdpi.com

Chemical derivatization of the 2-aminoimidazole core is a common strategy to further expand the chemical space for SAR studies. Acetylation of the 2-amino group using various acyl chlorides has been performed, although this can sometimes lead to mixtures of mono- and di-acylated products. nih.govmdpi.com Reductive amination of the 2-aminoimidazole core with different aldehydes and ketones provides another route to a diverse set of N-substituted analogues. nih.govmdpi.com Furthermore, the synthesis of metal complexes of naamidines has been explored to investigate the impact of metal coordination on their properties. nih.govmdpi.com

Design and Preparation of Structural Analogues with Modified Cores (e.g., Imidazolidine (B613845), Triazine, Thiazole)

The core structure of this compound, built upon a 2-aminoimidazole skeleton, provides a foundational scaffold that chemists can modify to explore new structure-activity relationships (SAR). Altering this central ring system can significantly impact the molecule's three-dimensional shape, electronic properties, and potential interactions with biological targets. Research efforts have focused on replacing the imidazole or associated hydantoin moieties with other heterocyclic systems, such as triazines and thiazoles. sci-hub.se

The synthesis of thiazole (B1198619) analogues has been a notable area of investigation. In some approaches, the oxazoline (B21484) units in related natural products have been successfully replaced with thiazole rings. mdpi.com A common method for constructing the thiazole core is the Hantzsch reaction. mdpi.com More complex systems, such as imidazo[2,1-b]thiazole (B1210989) analogues, have also been designed and synthesized, demonstrating the feasibility of creating fused heterocyclic cores to explore novel chemical space. nih.gov

Another key modification involves the introduction of a triazine core. sci-hub.se Synthetic strategies have been developed to create analogues featuring 1,3,5-triazine (B166579) rings. For instance, researchers have successfully designed and synthesized arylmethylamine-substituted chlorotriazine and methylthiotriazine compounds, indicating that the imidazole-hydantoin system of this compound can be effectively replaced by a triazine-based scaffold. mdpi.com

While imidazolidine, the saturated counterpart to imidazole, represents a potential core modification, published synthetic efforts on naamidine analogues have more prominently featured aromatic heterocyclic cores like thiazoles and triazines. The conversion from an aromatic imidazole to a non-aromatic imidazolidine would fundamentally alter the core's planarity and electronic nature, representing a significant structural leap.

The table below summarizes representative core modifications for Naamidine analogues.

Table 1: Examples of Core Modifications in Naamidine Analogue Synthesis| Original Core Moiety | Modified Core | Synthetic Strategy Example | Reference(s) |

|---|---|---|---|

| Imidazole/Hydantoin | Thiazole | Hantzsch reaction to form the thiazole ring. | mdpi.com |

| Imidazole/Hydantoin | Imidazo[2,1-b]thiazole | Multi-step synthesis to create fused heterocyclic systems. | nih.gov |

| Imidazole/Hydantoin | 1,3,5-Triazine | Synthesis of substituted chlorotriazine and methylthiotriazine compounds. | sci-hub.semdpi.com |

Strategies for Modifying Pendant Functional Groups

Modifying the functional groups attached to the core scaffold of this compound is a critical strategy for fine-tuning its biological activity and physicochemical properties. These "pendant" groups can be altered to probe specific interactions with target proteins or to improve aspects like solubility and metabolic stability.

A primary challenge in this area is achieving regioselectivity, particularly when functionalizing the nitrogen atoms of the 2-aminoimidazole ring. nih.gov Direct acylation of the free 2-aminoimidazole, for example, often results in an unfavorable mixture of mono- and di-acylated products, complicating purification and reducing the yield of the desired compound. nih.gov

To overcome this, several advanced synthetic strategies are employed:

Differential Protection: A robust method involves the use of orthogonal protecting groups for the different nitrogen atoms (N1, N2, N3) of the imidazole core. This allows for the selective deprotection and subsequent functionalization of a single nitrogen atom. For instance, a revised synthesis of Naamidine A was developed that enables differential protection of the N2 and N3 positions, permitting selective and high-yielding modifications that were previously problematic. nih.gov

Modular Synthesis: This approach involves the preparation of various functionalized building blocks that are later assembled to form the final analogue. For example, a synthetic route may begin with a variety of substituted benzaldehydes, carrying the desired functional group changes through the entire synthetic sequence to yield a diverse set of final products. mdpi.com This modularity allows for the systematic variation of pendant groups. rsc.org

Masking/Unmasking Strategies: For highly reactive functional groups, a masking-unmasking strategy can be employed. A reactive group is temporarily converted into a stable, "masked" form (e.g., a cyclopropenone) that is unreactive during key synthetic steps. Later, it can be "unmasked," often using a specific trigger like UV light, to reveal the reactive functional group for subsequent modification. uwo.ca

The table below details strategies for pendant group modification.

Table 2: Strategies for Pendant Functional Group Modification| Strategy | Description | Challenge Addressed | Reference(s) |

|---|---|---|---|

| Direct Acylation | Reaction of the 2-aminoimidazole core with acylating agents. | --- | mdpi.com |

| Differential Protection | Using distinct protecting groups for different nitrogen atoms to guide reactions to a specific site. | Poor regioselectivity; formation of mixed mono- and di-substituted products. | nih.gov |

| Modular Synthesis | Assembling pre-functionalized building blocks. | Allows for rapid generation of diverse analogues by swapping components. | mdpi.comrsc.org |

| Masking/Unmasking | Temporarily protecting a reactive functional group to be revealed at a later stage. | Prevents interference from highly reactive groups during synthesis. | uwo.ca |

Challenges and Future Directions in this compound Synthesis for Scalability and Diversity

While laboratory-scale syntheses of this compound and its analogues have been successfully achieved, significant challenges remain in preparing these complex molecules on a larger scale and in a way that efficiently generates broad structural diversity. mdpi.compharmafeatures.com

The challenges of scaling up the synthesis of complex molecules like this compound are multifaceted. pharmafeatures.comhuarenscience.com Early synthetic routes are often developed with a focus on feasibility rather than industrial viability and may rely on expensive reagents, harsh reaction conditions, or complex purification techniques like column chromatography, which are not cost-effective at scale. mdpi.comhuarenscience.com Key technical hurdles in scalability include:

Reproducibility: Reaction conditions that are easily controlled in small flasks, such as heat dissipation, can become inconsistent in large reactors, leading to temperature gradients and the formation of impurities. pharmafeatures.com

Reagent Cost and Availability: Reagents used in initial discovery routes may be too expensive or not available in the quantities required for large-scale production. huarenscience.com

Process Safety: Exothermic reactions that are manageable in the lab can pose significant safety risks in large reactors if heat cannot be removed efficiently. pharmafeatures.com

A crucial future direction for the field is the adoption of Diversity-Oriented Synthesis (DOS) . scispace.comnih.gov Unlike traditional target-oriented synthesis, which focuses on making one specific molecule, DOS aims to efficiently generate collections of structurally diverse compounds from a common starting material through branching reaction pathways. scispace.comnih.gov The goal is to vary not only the peripheral building blocks but also the core molecular framework and stereochemistry to explore a wider range of chemical space. scispace.com

For the naamidine family, a key advancement has been the development of concise, diversity-oriented routes that provide access to polysubstituted 2-aminoimidazole alkaloids. acs.orgmdpi.com The future of this compound synthesis will likely focus on:

Developing Scalable and Robust Routes: Creating synthetic pathways that are reproducible, safe, and economically viable for producing gram-quantities or more. nih.gov

Implementing DOS Principles: Designing syntheses that branch from a central intermediate to rapidly produce a library of analogues with varied cores and pendant groups for biological screening. scispace.comfrontiersin.org

By addressing the dual challenges of scalability and diversity, researchers can unlock the full potential of the naamidine scaffold for discovering new therapeutic agents. nih.govkaust.edu.sa

Biological Activities and Preclinical Investigations of Naamidine G and Naamidine Type Alkaloids

Antimitogenic and Cell Cycle Modulation Studies

Detailed studies specifically investigating the antimitogenic and cell cycle modulating effects of Naamidine G are not extensively documented in peer-reviewed literature. The majority of research in this area has centered on Naamidine A, which has demonstrated potent antimitogenic properties.

Inhibition of DNA Synthesis in Epidermal Growth Factor-Dependent Cell Lines (e.g., A-431 cells)

Induction of Cell Cycle Arrest (e.g., G0-G1 phase)

Specific data on the induction of cell cycle arrest by this compound, particularly in the G0-G1 phase, is currently lacking in scientific reports. Research on Naamidine A has indicated an ability to induce G1 phase cell cycle arrest in tumor cells. This is a crucial mechanism for preventing cancer cell proliferation, as the G1 phase is a critical checkpoint for cell growth and division. The structural similarities between this compound and Naamidine A suggest that this compound might also modulate cell cycle progression, though this remains to be experimentally verified.

Antitumor Mechanisms in Cellular Models

The precise antitumor mechanisms of this compound in cellular models are yet to be fully elucidated. Insights can be drawn from the broader class of naamidine alkaloids, which are known for their cytotoxic and antitumor activities.

Apoptosis Induction Pathways (e.g., Caspase-dependent mechanisms, Mitochondrial Membrane Depolarization)

There is a scarcity of specific research on the apoptosis induction pathways activated by this compound. Studies on the closely related Naamidine A have revealed that it can induce apoptosis through caspase-dependent mechanisms. This involves the activation of a cascade of caspase enzymes that are central to the execution of programmed cell death. Furthermore, Naamidine A has been observed to cause mitochondrial membrane depolarization, a key event in the intrinsic pathway of apoptosis that leads to the release of pro-apoptotic factors. Whether this compound shares these mechanisms of inducing apoptosis is a critical question for future anticancer research.

Selective Antitumor Activity in Transformed Cell Lines

The selective antitumor activity of this compound in transformed cell lines compared to non-transformed cells has not been specifically reported. The concept of selective toxicity is a cornerstone of cancer chemotherapy, aiming to maximize the killing of cancer cells while minimizing harm to normal tissues. The broader family of 2-aminoimidazole alkaloids, to which the naamidines belong, has shown some level of selective cytotoxicity. Determining the selectivity profile of this compound is essential for evaluating its therapeutic potential.

Antiviral Efficacy Research

Investigations into the antiviral efficacy of this compound are in the early stages. Some studies on the broader class of naamidines have explored their potential against certain viruses, particularly plant viruses. One study synthesized various naamidine derivatives and tested their activity against the tobacco mosaic virus (TMV). While specific data for this compound was not highlighted as a top performer, the study indicated that some compounds in this class exhibited antiviral effects. This suggests a potential avenue for future research into the antiviral spectrum of this compound against human or animal viruses.

Compound Names

| Compound Name |

| This compound |

| Naamidine A |

Activity against Plant Viruses (e.g., Tobacco Mosaic Virus, TMV)

Naamidine-type alkaloids and their precursors, naamines, have been identified as novel agents against plant viruses, specifically the Tobacco Mosaic Virus (TMV). nih.gov The antiviral properties of these marine natural products and their synthetic derivatives have been evaluated for the first time, revealing promising candidates for future agrochemical development. nih.gov

Research has shown that the antiviral activity is highly dependent on the specific chemical structure of the alkaloid. mdpi.com For instance, within the naamine (B1248366) alkaloid series, compounds 1a and 1b demonstrated good activity, whereas 1c and 1d had no inhibitory effect, suggesting that the positioning and number of methoxy (B1213986) and hydroxyl groups on the aromatic ring are critical for biological activity. nih.gov In the case of naamidine alkaloids, 2b and 2d were found to be moderately active, while 2a and 2c showed no activity. mdpi.com The primary structural difference, the presence of an imidazolone (B8795221) ring in the naamidines, appears to influence the inhibitory effect. mdpi.com

Notably, a synthetic benzyloxy naamine derivative, 15d , displayed excellent in vivo activity against TMV. nih.govnih.gov Its performance surpassed that of the commercial plant virucide Ribavirin (B1680618), establishing it as a significant lead compound for further antiviral research. nih.govnih.gov

| Compound | Type | Inactivation Activity (%) | Curative Activity (%) | Protective Activity (%) | Reference |

|---|---|---|---|---|---|

| Derivative 15d | Benzyloxy Naamine | 46 | 49 | 41 | nih.govnih.gov |

| Ribavirin | Commercial Virucide | 32 | 35 | 34 | nih.govnih.gov |

| Naamidine 2b | Naamidine Alkaloid | Moderate Activity | Moderate Activity | Moderate Activity | mdpi.com |

| Naamidine 2d | Naamidine Alkaloid | Moderate Activity | Moderate Activity | Moderate Activity | mdpi.com |

| Naamidine 2a | Naamidine Alkaloid | No Activity | No Activity | No Activity | mdpi.com |

| Naamidine 2c | Naamidine Alkaloid | No Activity | No Activity | No Activity | mdpi.com |

Potential Anti-HBV Activity of Naamidine Derivatives

There is no available information in the sourced scientific literature regarding the evaluation of this compound or other naamidine-type alkaloids for potential activity against the Hepatitis B Virus (HBV). Studies on natural products with anti-HBV activity have explored various other classes of alkaloids, but the naamidine family has not been identified as a subject of this specific line of investigation. nih.govfrontiersin.orgnih.gov

Antifungal Properties and Modalities

Broad-Spectrum Activity against Diverse Fungal Pathogens (e.g., Candida, Cryptococcus neoformans, Aspergillus fumigatus, Trichophyton spp.)

The naamidine-type alkaloid, Naamidine A, has demonstrated significant broad-spectrum antifungal properties. nih.govresearchgate.net A screen of natural product fractions from calcareous sponges first identified that this 2-amino imidazole-containing alkaloid inhibits the growth of a diverse range of fungal pathogens. nih.govresearchgate.net

Its activity extends across clinically relevant yeasts and molds. Specifically, Naamidine A has been shown to inhibit various yeasts from the genus Candida, as well as Cryptococcus neoformans and the mold Aspergillus fumigatus. nih.govresearchgate.net Furthermore, it displays potent in vitro activity against dermatophytes of the Trichophyton genus, including strains of Trichophyton spp. that are resistant to the first-line antifungal drug terbinafine. nih.govnih.gov

| Fungal Pathogen | Type | Observed Activity of Naamidine A | Reference |

|---|---|---|---|

| Candida spp. | Yeast | Inhibits growth | nih.govresearchgate.net |

| Cryptococcus neoformans | Yeast | Inhibits growth | nih.govresearchgate.net |

| Aspergillus fumigatus | Mold | Inhibits growth | nih.govresearchgate.net |

| Trichophyton spp. | Mold (Dermatophyte) | Active, including against terbinafine-resistant strains | nih.govnih.gov |

Proposed Fungicidal Mechanisms (e.g., Zinc Chelation and Dyshomeostasis)

The primary proposed mechanism for the antifungal activity of Naamidine A involves metal chelation, specifically the binding of zinc ions. researchgate.net This hypothesis is supported by chemical studies highlighting the ability of naamidines to bind zinc ions, forming a 2:1 naamidine:Zn²⁺ complex. researchgate.net

Preclinical investigations have demonstrated that the antifungal efficacy of Naamidine A is dependent on the concentration of available zinc. nih.gov When the culture medium is supplemented with excess zinc, the antifungal activity of Naamidine A is abolished. nih.govresearchgate.net This finding strongly suggests that the compound exerts its effect by disrupting zinc homeostasis, which is essential for fungal growth and survival. nih.gov The proposed mechanism involves Naamidine A either sequestering extracellular zinc, thereby reducing its bioavailability to the fungus, or impairing the function of zinc-dependent proteins intracellularly. researchgate.net This mode of action presents a promising strategy, particularly for topical antifungal treatments where exogenous metal availability is limited. nih.gov

Anti-inflammatory Response Modulation

Investigations into naamidine-type alkaloids have revealed their potential to modulate inflammatory responses. nih.gov Specifically, the marine alkaloid Naamidine J (NJ) has been identified as a potent anti-inflammatory agent. nih.gov

In preclinical studies using lipopolysaccharide (LPS)-induced macrophage models, Naamidine J was shown to inhibit the inflammatory response. nih.gov Macrophages are key immune cells that, in the early phase of acute inflammation, produce large quantities of inflammatory cytokines. nih.gov Treatment with Naamidine J was found to decrease the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). nih.gov

Further mechanistic studies using chemical proteomics identified that the direct cellular target of Naamidine J for its anti-inflammatory bioactivity is the protein CSE1L (Chromosome Segregation 1-Like). nih.gov The research confirmed that Naamidine J binds to CSE1L, and knockdown of this protein in macrophages also leads to a decrease in TNF-α release, indicating that Naamidine J exerts its anti-inflammatory effects via this specific protein target. nih.gov

Suppression of Inflammatory Cytokine Secretion (e.g., TNF-α)

While direct studies on the effects of this compound on inflammatory cytokine secretion are limited, research on closely related naamidine-type alkaloids provides insight into their potential anti-inflammatory properties. Specifically, studies on Naamidine J (NJ), a marine alkaloid structurally related to this compound, have demonstrated its ability to suppress the secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).

In one study, Naamidine J was identified as a potential anti-inflammatory agent through a screening of a compound library. This research showed that NJ treatment can decrease the release of TNF-α in macrophages, indicating that Naamidine J inhibits inflammation in these immune cells by targeting the Chromosome segregation 1-Like Protein (CSE1L).

The anti-inflammatory activity of Naamidine J in RAW264.7 macrophages is summarized in the table below.

| Compound | Concentration | Effect on TNF-α Secretion | Cell Line |

| Naamidine J (NJ) | Not specified | Significant inhibition | RAW264.7 Macrophages |

This table presents data available for the related compound Naamidine J, as specific data for this compound is not currently available.

Modulation of Macrophage-Mediated Inflammation

The inflammatory response is a critical component of the immune system, and macrophages play a central role in initiating and resolving inflammation. Over-activation of macrophages can lead to excessive inflammation and tissue damage. Research into naamidine-type alkaloids has revealed their potential to modulate macrophage-mediated inflammation.

Naamidine J has been shown to ameliorate macrophage-mediated inflammation. nih.gov The mechanism of this action involves the direct interaction of Naamidine J with CSE1L, which in turn inhibits the nuclear translocation and transcriptional activity of the transcription factor SP1. This suppression of SP1 activity ultimately leads to reduced inflammation in macrophages. nih.gov By targeting CSE1L, Naamidine J presents a novel approach to regulating inflammation in macrophages. nih.gov

Other Reported Biological Activities (e.g., Nitric Oxide Synthase Inhibition)

Beyond their anti-inflammatory effects, naamidine-type alkaloids have been reported to exhibit other biological activities. Notably, this class of compounds has been associated with the inhibition of nitric oxide synthase (NOS). mdpi.commdpi.com Nitric oxide is a signaling molecule with diverse physiological roles, and its overproduction by inducible nitric oxide synthase (iNOS) is implicated in various inflammatory conditions. The potential for naamidine-type alkaloids to inhibit this enzyme suggests another avenue through which they may exert anti-inflammatory effects.

While the crude extract from which this compound was isolated showed mild cytotoxicity against KB cells and activity against Candida albicans, the purified compound itself was not further evaluated for these activities. nih.gov

Molecular Mechanisms of Action and Pharmacological Targets

Interaction with Mitogen-Activated Protein Kinase (MAPK) Pathway Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular functions, including proliferation, differentiation, and apoptosis. gsea-msigdb.org The extracellular signal-regulated kinases (ERK1/2) are key components of this pathway. imrpress.com

Studies on Naamidine A have revealed a surprising effect on the MAPK pathway. Instead of inhibiting it, Naamidine A was found to increase the phosphorylation of ERK1/2 in a dose-dependent manner in A-431 human epidermoid carcinoma cells. aacrjournals.org This suggests that naamidines may directly or indirectly activate the ERK signaling cascade. The phosphorylation of ERK1/2 is a critical step in its activation, leading to the phosphorylation of downstream targets. imrpress.commoleculardevices.com Specifically, it appears that ERK2 (p42) phosphorylation is induced to a greater extent than ERK1 (p44). aacrjournals.org This enhanced phosphorylation leads to a significant induction of the phosphotransferase activity of the ERK enzymes, generating a robust ERK signal. nih.gov

The activation of the ERK pathway by naamidines has profound consequences for cell fate. Treatment with Naamidine A leads to a G0-G1 phase cell cycle arrest in A-431 cells, completely halting DNA synthesis after 30 hours. aacrjournals.org This G1 arrest is a direct consequence of the amplified ERK signal. aacrjournals.orgnih.gov While a sustained ERK signal can lead to cell cycle arrest, it can also, under different cellular contexts, promote apoptosis. nih.gov Further investigations have shown that Naamidine A can induce caspase-dependent apoptosis in tumor cells, a process that is independent of the MEK-ERK pathway. nih.gov This suggests that while naamidines activate ERK, their pro-apoptotic effects may be mediated through other parallel pathways. nih.gov The balance between cell proliferation and apoptosis is intricately linked to cell cycle regulators. nih.gov

Specific Protein Target Identification via Chemoproteomics

To elucidate the direct molecular targets of naamidines, researchers have employed chemoproteomics, a powerful technique for identifying protein-ligand interactions in a cellular context.

Chemoproteomic studies using a probe derived from Naamidine J (NJ) have successfully identified Chromosome Segregation 1-Like (CSE1L) protein as a direct cellular target. researchgate.netnih.govacs.orgacs.orgresearcher.lifesciprofiles.comacs.orgsimm.ac.cnresearchgate.netnih.gov CSE1L is a nuclear transport factor involved in the export of proteins from the nucleus to the cytoplasm. acs.org The interaction between Naamidine J and CSE1L was confirmed through various methods, including pull-down assays and cellular thermal shift assays (CETSA). acs.orgresearchgate.net

The binding of Naamidine J to CSE1L has a significant downstream effect: it inhibits the nuclear translocation of the transcription factor SP1. researchgate.netnih.govacs.orgacs.orgresearcher.lifesciprofiles.comacs.orgsimm.ac.cn SP1 is a key regulator of numerous genes involved in cellular processes like growth and inflammation. By preventing SP1 from moving into the nucleus, Naamidine J effectively inhibits its transcriptional activity. researchgate.netnih.govacs.orgacs.orgresearcher.lifesciprofiles.comacs.orgsimm.ac.cn This inhibition of SP1 activity is a crucial mechanism underlying the observed anti-inflammatory effects of Naamidine J. researchgate.netnih.govacs.orgacs.orgresearcher.lifesciprofiles.comacs.orgsimm.ac.cn

Further mechanistic studies have pinpointed the specific amino acid residues on CSE1L that are crucial for its interaction with Naamidine J. researchgate.netnih.govacs.orgacs.orgresearcher.lifesciprofiles.comsimm.ac.cnresearchgate.netnih.gov Through a combination of experimental techniques, including photoaffinity labeling and site-directed mutagenesis, researchers have identified Histidine 745 (His745) and Phenylalanine 903 (Phe903) as the key binding sites for Naamidine J on the CSE1L protein. researchgate.netnih.govacs.orgacs.orgresearcher.lifesciprofiles.comsimm.ac.cnresearchgate.netnih.gov This detailed understanding of the binding interaction provides a foundation for the rational design of more potent and selective CSE1L inhibitors.

Modulation of Immune Checkpoint Pathways

While direct studies on Naamidine G's effect on immune checkpoint pathways are limited, research into structurally related naamidine alkaloids provides significant insights into the potential of this chemical scaffold. The immune system's ability to detect and eliminate tumor cells is regulated by a series of pathways known as immune checkpoints. scholasticahq.com Tumor cells can exploit these checkpoints, such as the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) pathway, to evade immune destruction. mdpi.commdpi.com

Impact on Programmed Death-Ligand 1 (PD-L1) Protein Expression

Research has demonstrated that derivatives of Naamidine J, a closely related marine natural product, can function as inhibitors of PD-L1 expression in cancer cells. researchgate.netnih.gov In studies involving human colorectal adenocarcinoma (RKO) cells, a derivative of Naamidine J, referred to as compound 11c or PD-L1-IN-2, was found to efficiently suppress the constitutive expression of PD-L1. nih.govmedchemexpress.com The inhibitory effect was observed to be both dose-dependent and time-dependent. medchemexpress.com Specifically, treatment with PD-L1-IN-2 was shown to promote the turnover of the PD-L1 protein, indicating that it enhances its degradation. medchemexpress.com

Inhibitory Activity of Naamidine J Derivative (PD-L1-IN-2)

| Cell Line | Compound | Activity | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Human Colorectal Adenocarcinoma (RKO) | PD-L1-IN-2 (Compound 11c) | Antitumor Activity | 31.7 µM | medchemexpress.com |

| Human Colorectal Adenocarcinoma (RKO) | PD-L1-IN-2 (Compound 11c) | Decreases PD-L1 expression in a dose- and time-dependent manner (0-10 µM; 0-24 hours). | medchemexpress.com |

Implications for Tumor Immunological Modulation

The ability of a compound to reduce PD-L1 expression on tumor cells has profound implications for tumor immunology. researchgate.net The interaction between PD-1 on T-cells and PD-L1 on tumor cells suppresses T-cell activity, proliferation, and survival, allowing the tumor to escape an immune attack. researchgate.net By inhibiting PD-L1 expression, small molecules can disrupt this immunosuppressive signal, thereby enhancing the immune system's ability to recognize and kill cancer cells. scholasticahq.com

Studies with the aforementioned Naamidine J derivative demonstrated that its antitumor effects in vivo were associated with reduced PD-L1 expression and an enhancement of tumor-infiltrating T-cell immunity. nih.govmedchemexpress.com In a mouse model using MC38 tumor-bearing mice, treatment with the compound led to a decrease in tumor size. medchemexpress.com This suggests that the naamidine chemical structure represents a promising foundation for the development of novel tumor immunological agents that function by modulating the PD-1/PD-L1 checkpoint pathway. researchgate.netnih.gov

Interaction with Metal Ions and Biological Consequences

This compound and its related alkaloids have been identified as naturally occurring compounds that can form complexes with metal ions, a characteristic that is central to their biological activity.

Formation of Naturally Occurring Metal Complexes (e.g., Zinc(II) complexes)

This compound has been isolated from the calcareous sponge Leucetta sp. both in its free form and as a naturally occurring metal complex. ird.fr Specifically, bis(this compound)zinc(II) has been identified, where two molecules of this compound coordinate with a single zinc ion. ird.fr Furthermore, a novel mixed-ligand zinc complex has been discovered, consisting of one molecule of Naamidine A and one molecule of this compound bound to a zinc ion. ird.fr The discovery of these complexes in raw sponge extracts confirms that they are natural products and not artifacts of the isolation process. ird.fr

The ability of naamidine alkaloids to bind zinc is a recurring structural feature. X-ray crystallography of a mimic of Naamidine A revealed that the N2-acyl-2-aminoimidazole core of the molecule binds to a Zn²⁺ center in a bidentate fashion. nih.gov It is hypothesized that these compounds may have evolved to act as zinc siderophores, mobilizing scarce free Zn²⁺ in marine environments for uptake into host cells. nih.gov

Naturally Occurring Naamidine-Zinc(II) Complexes

| Complex Name | Components | Source | Reference |

|---|---|---|---|

| bis(this compound)zinc(II) | 2 this compound molecules + 1 Zn(II) ion | Leucetta sp. | ird.fr |

| Mixed-Ligand Complex | 1 Naamidine A molecule + 1 this compound molecule + 1 Zn(II) ion | Leucetta sp. | ird.fr |

| bis(naamidine A)zinc(II) | 2 Naamidine A molecules + 1 Zn(II) ion | Leucetta chagosensis | nih.gov |

Biological Implications of Metal Dysregulation in Cellular Processes

The interaction of naamidine alkaloids with metal ions, particularly zinc, has significant biological consequences. Zinc is a critical transition metal for numerous cellular functions, and the dysregulation of its homeostasis is observed in many cancers. nih.gov The N2-acyl-2-aminoimidazole core of these compounds acts as a powerful chemotype for inducing cell death in cancer cells by disrupting zinc homeostasis. researchgate.net

A synthetic mimic of Naamidine A, known as zinaamidole A (ZNA), has been shown to act as a zinc ionophore, selectively inducing cellular Zn²⁺ uptake in cancerous cells. nih.govresearchgate.net This influx of zinc leads to a dyshomeostasis that selectively triggers cell death in transformed cells while having a reduced effect on non-cancerous cells. nih.govresearchgate.net This cancer-selective cytotoxicity is strongly potentiated when combined with an external source of zinc, an effect not observed with other transition metals like iron, nickel, cobalt, or manganese. nih.gov This suggests that the therapeutic mechanism of naamidine-type compounds is intrinsically linked to their ability to manipulate intracellular zinc concentrations, representing a targeted strategy against cancer cells that have altered metal ion balances. researchgate.net

Structure Activity Relationship Sar Studies of Naamidine G and Derivatives

Influence of Imidazole (B134444) Ring Substitutions on Bioactivity

The substituents at the C4 and C5 positions of the central imidazole ring, as well as the group attached to the 2-amino position, play a pivotal role in modulating the biological profile of naamidine analogues.

Effect of Aryl and Benzyl (B1604629) Moiety Variations

The nature and substitution pattern of the benzyl groups at the C4 and C5 positions of the imidazole core are critical determinants of activity. In a series of synthetic naamidine analogues designed as P-glycoprotein (P-gp) modulators to reverse multidrug resistance (MDR) in cancer cells, variations in these benzyl groups significantly impacted efficacy. lookchem.com It was observed that the linkers between the benzene (B151609) and imidazole rings in the naamidine structure provide conformational flexibility that can be advantageous for binding to P-gp. lookchem.com

Replacing the 4,5-bis-(4-methoxybenzyl) groups with 4,5-bis-(3,4-dimethoxybenzyl) groups, which increases the number of methoxy (B1213986) substituents while maintaining similar lipophilicity, did not consistently lead to improved MDR reversal activity. lookchem.com This suggests that a simple increase in methoxy groups in these positions is not the sole factor for enhanced bioactivity. Furthermore, studies on analogues of the related Naamidine A for their ability to inhibit mitogenesis revealed that the 4-methoxybenzyl substituent was not essential for activity in that specific assay.

In another study focusing on antiviral and antifungal activities, the introduction of a benzyloxy group on the aromatic ring was found to be generally favorable for activity. nih.gov For instance, benzyloxy derivatives (compounds 15a-d ) often showed enhanced activity compared to their counterparts with free hydroxyl or methoxy groups (1a-d ). nih.gov This highlights that larger, lipophilic aryl moieties can positively influence the biological profile.

Role of Hydantoin (B18101) and Other Fused Moieties

The hydantoin ring, a characteristic feature of naamidines attached to the 2-amino group of the imidazole, is a key modulator of bioactivity. The hydantoin moiety itself is a well-known pharmacophore present in numerous clinically approved drugs and is recognized for a wide range of biological effects, including anticonvulsant, antimicrobial, and anticancer activities. researchgate.netekb.egjddtonline.info Its structure allows it to act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. ekb.eg

SAR studies comparing naamidines (possessing the hydantoin ring) with the corresponding naamines (which lack this moiety) have revealed significant differences in activity. In antiviral assays against the Tobacco Mosaic Virus (TMV), naamidine alkaloids 2a and 2c were inactive, while their naamine (B1248366) counterparts 1a and 1b showed good activity. nih.gov This indicates that for this specific antiviral activity, the introduction of the imidazolone (B8795221) (hydantoin) ring leads to a decrease or complete loss of efficacy. nih.gov

Conversely, removing the hydantoin group was found to be a strategy to reduce the cytotoxicity of naamidine analogues while developing them as P-gp modulators. lookchem.com This suggests that the hydantoin moiety can be a significant contributor to the cytotoxic properties of the natural products. Further modifications at this position, such as acylation of the 2-amino group with moieties containing multiple methoxy-substituted aryl rings, have been explored to enhance P-gp modulating activity. lookchem.com

Additionally, related natural products like Naamidine H and I possess additional fused D-rings compared to Naamidine G, representing a more complex core structure. researchgate.net These modifications highlight the natural diversity and potential for synthetic exploration of more complex fused systems.

Impact of Aromatic Ring Substituent Patterns

The electronic and steric properties of substituents on the benzyl rings attached to the imidazole core are crucial for the biological activity of this compound derivatives.

Significance of Methoxy and Hydroxyl Group Positions

The positions and number of methoxy and hydroxyl groups on the aromatic rings are critical for maintaining biological activity. nih.gov Studies on naamine alkaloids demonstrated that the region of the aromatic ring is highly sensitive to electronegativity. nih.gov For example, while naamine analogues 1a and 1b (with specific methoxy/hydroxyl patterns) showed good antiviral activity, compounds 1c and 1d were inactive, underscoring the importance of the substitution pattern. nih.gov

In the context of P-gp modulation, methoxy-substituted analogues were found to have increased MDR reversal activity and reduced cytotoxicity compared to their hydroxy-substituted counterparts. lookchem.com This is attributed to methoxy groups acting as hydrogen bond acceptors, which can promote binding to P-gp. lookchem.com However, simply increasing the number of methoxy groups does not guarantee higher activity. For instance, analogues with 4,5-bis-3,4-dimethoxybenzyl groups generally did not show better activity than those with 4,5-bis-4-methoxybenzyl groups. lookchem.com

The synthesis of 14-methoxythis compound, an analogue of this compound, further highlights the exploration of methoxy group variations. nih.gov The evaluation of such closely related analogues is essential to fine-tune the electronic and steric properties for optimal interaction with biological targets.

| Compound | Core Structure | Aromatic Ring Substituents | Relative Antiviral Activity |

|---|---|---|---|

| Naamine analogue 1a | Naamine | 4-OH, 3-OCH3 | Good |

| Naamine analogue 1b | Naamine | 3-OH, 4-OCH3 | Good |

| Naamine analogue 1c | Naamine | 3,4-diOH | Inactive |

| Naamine analogue 1d | Naamine | 3,4,5-triOCH3 | Inactive |

| Naamidine analogue 2a | Naamidine | 4-OH, 3-OCH3 | Inactive |

| Naamidine analogue 2b | Naamidine | 3-OH, 4-OCH3 | Moderate |

| Naamidine analogue 2c | Naamidine | 3,4-diOH | Inactive |

| Benzyloxy derivative 15d | Naamine | 4-OBn, 3,5-diOCH3 | High |

Effects of Other Functional Group Introductions

Beyond methoxy and hydroxyl groups, the introduction of other functionalities has been shown to modulate bioactivity. The replacement of a hydroxyl group with a benzyloxy group, a larger and more lipophilic substituent, was favorable for antiviral activity. nih.gov This modification generally led to an increase in inhibitory effect across a series of naamine analogues. nih.gov

In the development of P-gp modulators, the introduction of lipophilic groups and additional hydrogen bond acceptors was a key design principle. lookchem.com This led to the synthesis of analogues where the 2-amino group was acylated with various substituted aryl rings, and the benzyl groups were substituted with diethylamino groups. lookchem.com The introduction of a 4-diethylamino group on one of the benzyl rings, creating an 'X-shaped' scaffold, resulted in one of the most potent P-gp modulators in the series. lookchem.com

Other modifications investigated include salification and the formation of metal complexes. The zinc complex of a naamidine analogue (2e ) was synthesized and showed moderate antiviral activity, suggesting that coordination with metal ions is a viable strategy for altering the biological profile. nih.gov

Core Structure Modifications and Their Biological Outcomes

Alterations to the fundamental 2-aminoimidazole scaffold of this compound have provided significant insights into the pharmacophoric requirements for bioactivity. A key study involved the synthesis of Naamidine A analogues where the central imidazole core was replaced by a thiazole (B1198619) ring. researchgate.net This modification, which changes the heteroaromatic system, was found to have only a minor effect on the potency for inhibiting mitogenesis, indicating that the thiazole ring can serve as a successful bioisostere for the imidazole core in this context. researchgate.net

Structural analysis of a natural product mimic, zinaamidole A (ZNA), revealed that the N2-acyl-2-aminoimidazole core is responsible for its interaction with zinc ions and its cancer-selective cell death mechanism. researchgate.net This suggests that the core structure itself, even without the complex side chains of this compound, is a powerful chemotype for inducing specific biological effects through mechanisms like ion homeostasis disruption. researchgate.net

Replacement of Imidazole with Other Heterocycles (e.g., Thiazole, Triazine)

A key strategy in the SAR exploration of the naamidine family involves replacing the core 2-aminoimidazole ring with other heterocyclic systems. This approach helps to determine the importance of the imidazole's specific electronic and steric properties for biological function.

Furthermore, synthetic efforts have been directed towards creating 1,3,5-triazine (B166579) derivatives as analogs of both Naamidine A and this compound. dntb.gov.ua The development of synthetic routes to these compounds indicates a scientific interest in exploring six-membered heterocyclic cores as potential substitutes for the native imidazole ring. dntb.gov.ua While the synthesis has been reported, detailed biological activity data for the triazine analogs of this compound is not extensively published. The rationale for such modifications often stems from the diverse pharmacological profiles associated with the triazine moiety itself. mdpi.com

| Naamidine Analog Type | Heterocyclic Replacement | Reported Effect on Activity (relative to imidazole core) | Reference |

|---|---|---|---|

| Naamidine A Analog | Thiazole | Minor effect on potency | nih.gov |

| Naamidine A/G Analogs | 1,3,5-Triazine | Synthesis reported, detailed activity pending | dntb.gov.ua |

Computational and Theoretical Insights into SAR

To complement experimental synthesis and biological testing, computational chemistry offers powerful tools to predict and rationalize the structure-activity relationships of complex molecules like this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity. archivepp.com The goal is to create a predictive model that can estimate the activity of novel, unsynthesized analogs. dovepress.com

A typical QSAR study involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a series of compounds with known activities. A statistical model is then built to correlate these descriptors with the observed activity. jchemlett.com The robustness and predictive power of a QSAR model are assessed using several statistical metrics. dovepress.comresearchgate.net While specific QSAR models focused exclusively on this compound derivatives are not prominently featured in the literature, the methodology remains a valuable theoretical tool for future investigation.

| QSAR Statistical Parameter | Description | Typical Use |

|---|---|---|

| R² (Coefficient of Determination) | Indicates the proportion of the variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). Ranges from 0 to 1. | Measures the goodness-of-fit of the model to the training data. nih.gov |

| Q² (Cross-validated R²) | A measure of the model's predictive ability, typically calculated using a leave-one-out or leave-many-out cross-validation method. | Assesses the internal robustness and predictive power of the model. researchgate.net |

| R²_pred (External R²) | The R² value calculated for an external test set of compounds that were not used in building the model. | Provides the most rigorous test of the model's ability to predict the activity of new compounds. jchemlett.com |

Ligand-Target Interaction Modeling via Docking and Molecular Dynamics Simulations

To understand how this compound interacts with its biological target at an atomic level, researchers can employ molecular docking and molecular dynamics (MD) simulations. These methods are crucial for visualizing binding modes and assessing the stability of a ligand-protein complex. dovepress.commdpi.com

Molecular Docking predicts the preferred orientation of a ligand when bound to a target protein. biotech-asia.org The process involves sampling numerous possible conformations of the ligand within the protein's binding site and scoring them based on factors like intermolecular forces. This can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.gov

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time. frontiersin.org Starting with a docked pose, an MD simulation calculates the motion of every atom in the system, offering insights into the stability of the binding mode and the flexibility of the protein and ligand. mdpi.com For instance, DFT (Density Functional Theory) calculations, a form of computational analysis, were used to confirm the correct structural isomer of the related Naamidine J, which is essential for any subsequent, accurate interaction modeling. researchgate.net These computational approaches help to explain experimental SAR data and guide the design of new derivatives with improved interactions. nih.gov

| Computational Method | Primary Goal | Key Outputs |

|---|---|---|

| Molecular Docking | Predict the binding pose and affinity of a ligand to a protein target. | Binding score (e.g., kcal/mol), predicted binding orientation, key interacting amino acid residues. |

| Molecular Dynamics (MD) Simulation | Assess the stability and dynamics of the ligand-protein complex over time. | Root Mean Square Deviation (RMSD) to measure stability, analysis of persistent interactions, conformational changes. |

Theoretical and Computational Chemistry of Naamidine G

Electronic Structure Analysis

The electronic structure of Naamidine G has been analyzed using density functional theory (DFT) and time-dependent density functional theory (TD-DFT) methods. researchgate.net These computational approaches allow for the detailed examination of the molecule's frontier molecular orbitals and charge distribution.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier molecular orbital (FMO) analysis is a key component of understanding a molecule's electronic properties and chemical reactivity. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the primary orbitals involved in chemical reactions. researchgate.netossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's stability and reactivity. researchgate.net

In the case of this compound, analysis of its frontier molecular orbitals reveals the potential for intramolecular charge transfer upon excitation. researchgate.net The distribution of the HOMO and LUMO across the molecular structure indicates that electron density shifts from a donor portion to an acceptor portion of the molecule. researchgate.netossila.com Specifically, studies on related naamidine compounds show that the HOMO is typically localized on the 2-aminoimidazole moiety, while the LUMO is centered on the hydantoin (B18101) ring system. This separation of the frontier orbitals is a characteristic feature of molecules that exhibit intramolecular charge transfer.

Charge Distribution and Reactivity Prediction

The distribution of electron density within a molecule is fundamental to predicting its reactivity. jstar-research.com Computational methods can generate molecular electrostatic potential (MEP) maps, which visualize the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, analysis of atomic charges in both the ground and excited states shows a significant redistribution of charge upon excitation. researchgate.net This change in charge distribution further supports the occurrence of intramolecular charge transfer. researchgate.net The calculated charge distribution can help predict how this compound might interact with biological targets, with negatively charged regions likely acting as hydrogen bond acceptors and positively charged areas as hydrogen bond donors. ajchem-a.com

Intramolecular Charge Transfer Mechanisms

Intramolecular charge transfer (ICT) is a process where an electron moves from an electron-donating part to an electron-accepting part of the same molecule upon excitation. ossila.com In this compound, the 2-aminoimidazole ring acts as the electron donor and the hydantoin ring as the electron acceptor. researchgate.net The process is often facilitated by a π-conjugated bridge connecting the donor and acceptor moieties. ossila.com

Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, leading to a charge-separated excited state (D+–A−). ossila.com This excited state can relax through different pathways, including fluorescence emission or non-radiative decay. ossila.com In some molecules, twisting around a single bond connecting the donor and acceptor can lead to a twisted intramolecular charge transfer (TICT) state, which is often associated with fluorescence quenching. nih.gov For this compound and related compounds, the excited state demonstrates characteristics of ICT, which is a key factor in their photophysical properties. researchgate.net

Conformational Analysis and Energetic Stability

The three-dimensional structure and relative stability of different conformations of a molecule are crucial for its biological function. libretexts.orgnih.gov Computational methods are widely used to perform conformational analysis and determine the most energetically favorable structures. libretexts.orgchemistrysteps.com

Tautomeric Equilibrium Investigations

Tautomers are isomers that readily interconvert, typically through the migration of a proton. clockss.org For molecules like this compound, which contain multiple nitrogen and oxygen atoms, several tautomeric forms are possible. researchgate.netacs.org Computational studies, often using DFT calculations, can predict the relative energies of these tautomers to determine the most stable form. acs.orgresearchgate.net

For the related naamidine structures, it has been shown that there are different possible conjugation patterns between the imidazole (B134444) and hydantoin rings. researchgate.netacs.org Density functional theory (DFT) calculations have been employed to evaluate the relative Gibbs free energies of these different structural forms. acs.org These calculations, supported by experimental data such as single-crystal X-ray analysis of related compounds, have helped to confirm the most thermodynamically stable tautomeric structures of naamidines. researchgate.netacs.org It has been established that the double bond is located between N3 and C20 of the core structure for several naamidines. researchgate.netacs.org

| Tautomer | Relative Gibbs Free Energy (kcal/mol) |

|---|---|

| NJ1 | 0.0 |

| NJ2 | 0.1 |

| NJ3 | 10.6 |

Solvent Effects on Conformation and Stability

The solvent environment can significantly influence the conformational equilibrium and stability of a molecule. frontiersin.orgscirp.org Continuum solvent models, such as the Polarizable Continuum Model (PCM), are often used in computational studies to account for the bulk effects of the solvent. beilstein-journals.orgmdpi.com These models can predict how the dielectric constant of the solvent affects the relative energies of different conformers and tautomers. scirp.orgmdpi.com

For molecules with significant charge separation, such as in the ICT state, polar solvents are expected to stabilize the more polar conformers. scirp.org In the case of naamidines, the tautomeric equilibrium can be influenced by the solvent. acs.org While continuum models provide a good approximation, explicit inclusion of solvent molecules, particularly those forming hydrogen bonds with the solute, can be crucial for accurately predicting stabilities, especially when energy differences are small. mdpi.comnih.gov The interaction with solvent molecules can modulate the energetic behavior of the solute and is a determining factor in reproducing experimental observations. frontiersin.org

Future Research Directions and Translational Perspectives

Advanced Mechanistic Elucidation of Naamidine G Bioactivities

Initial studies have revealed that this compound possesses cytotoxic properties against specific cancer cell lines. Research has documented its activity against mouse lymphoma (L5178Y) and human cervix carcinoma (HeLa) cells. researchgate.netresearchgate.net However, the precise molecular mechanisms underpinning this cytotoxicity remain largely unexplored. Future research must prioritize a deeper investigation into how this compound exerts its effects at a cellular level.

A promising avenue for investigation is the mitogen-activated protein kinase (MAPK) pathway. The related compound, Naamidine A, has been shown to target extracellular signal-regulated kinases (ERK1 and ERK2), leading to a G1 phase cell cycle arrest in A-431 cancer cells. nih.govnih.gov It is plausible that this compound shares a similar mechanism. Advanced studies could employ techniques such as Western blotting and in-vitro kinase assays to determine if this compound modulates the phosphorylation state and activity of ERK kinases. nih.gov

Furthermore, exploring other cell death pathways is crucial. Naamidine A is known to induce caspase-dependent apoptosis, involving both intrinsic and extrinsic pathways, without relying on p53, a significant factor given that many cancers have p53 mutations. nih.gov Investigating whether this compound activates key initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3), and if it disrupts mitochondrial membrane potential, would provide critical insights into its mode of action. nih.gov

Table 1: Reported Cytotoxic Activity of this compound

| Cell Line | Activity | Reference |

| Mouse Lymphoma (L5178Y) | Cytotoxic | researchgate.netresearchgate.net |

| Human Cervix Carcinoma (HeLa) | Cytotoxic | researchgate.netresearchgate.net |

Development of Novel Synthetic Routes for Improved Analog Access and Diversity-Oriented Synthesis

The advancement of this compound from a laboratory curiosity to a viable therapeutic lead is contingent upon the development of efficient and scalable synthetic routes. Early methods for synthesizing naamidines, such as sequential metallization of imidazole (B134444) or alkyne amination, were often characterized by low yields and harsh reaction conditions, making them unsuitable for producing the quantities needed for extensive structure-activity relationship (SAR) studies. nih.govmdpi.com

More recent synthetic strategies have provided improved access to the naamidine core. nih.govmdpi.com One such pathway involves a key cyanamide (B42294) cyclization step to form the 2-aminoimidazole ring. nih.gov This has enabled the creation of various analogues, which is critical for understanding the molecule's pharmacology. nih.govmdpi.com Future efforts should focus on diversity-oriented synthesis, a strategy that allows for the rapid generation of a wide range of structurally diverse molecules from a common starting point. By refining these synthetic pathways, researchers can systematically modify different parts of the this compound scaffold—such as the aromatic rings and the hydantoin (B18101) moiety—to probe their contribution to bioactivity and develop compounds with improved potency and selectivity. researchgate.netsci-hub.se The development of concise and high-yielding total syntheses remains a key objective. researchgate.net

Exploration of Untapped Biological Activities and Therapeutic Potential

While the primary focus has been on cytotoxicity, the full biological profile of this compound is likely much broader. The structural class of naamidines has demonstrated a range of activities, including anti-inflammatory and antiviral effects, suggesting that this compound may have similar, as-yet-undiscovered potential. researchgate.netnih.gov